2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)aceta mide
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Overview
Description
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 3-chlorophenyl isothiocyanate with 4-ethoxyaniline to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the acylation of the triazole intermediate with acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions or potassium permanganate in neutral or alkaline conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles or chlorophenyl derivatives.
Scientific Research Applications
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorophenyl group may enhance the compound’s binding affinity to its target, while the ethoxyphenyl group can modulate its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole
- 4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-ylamine
Uniqueness
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazole ring and the chlorophenyl group enhances its potential as a bioactive molecule, while the ethoxyphenyl group improves its solubility and stability.
Properties
Molecular Formula |
C18H18ClN5O2S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-2-26-15-8-6-14(7-9-15)21-16(25)11-27-18-23-22-17(24(18)20)12-4-3-5-13(19)10-12/h3-10H,2,11,20H2,1H3,(H,21,25) |
InChI Key |
HPTILSSEBCWRQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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